
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride, also known as 5-MOP, is an organic compound belonging to the family of pyridine derivatives. It is a white crystalline solid with a molecular formula of C7H9ClN2O and a molecular weight of 174.6 g/mol. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a number of other compounds.
Mécanisme D'action
The mechanism of action of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with receptors and other proteins involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been shown to interact with certain receptors and other proteins involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively non-toxic and has a low vapor pressure. However, its mechanism of action is not fully understood, and it has limited solubility in water.
Orientations Futures
Future research on 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies should explore its potential applications in drug development, agrochemicals, and other fields. Additionally, further research should focus on optimizing the synthesis of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride to make it more efficient and cost-effective. Finally, further research should explore the potential for using 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride in combination with other compounds to produce novel compounds with unique properties.
Méthodes De Synthèse
The synthesis of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is typically achieved through a multi-step process. The first step is the reaction of aniline with methanesulfonyl chloride in the presence of a base, such as sodium hydroxide, to produce the intermediate 5-methoxy-2-(1H-pyrrol-1-yl)aniline sulfoxide. This intermediate is then reacted with hydrochloric acid to produce 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride.
Applications De Recherche Scientifique
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is a useful compound for scientific research in a variety of fields. It has been used in studies of the structure and function of enzymes, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the structure and function of proteins and DNA. In addition, 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride has been used in studies of the mechanism of action of hormones and other signaling molecules.
Propriétés
IUPAC Name |
5-methoxy-2-pyrrol-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSRGRFYONYSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
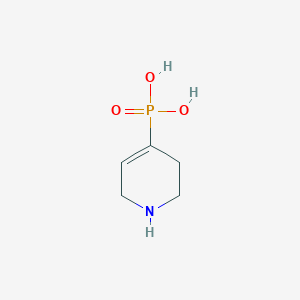
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
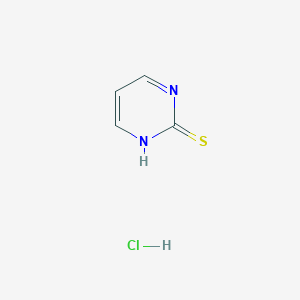


![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
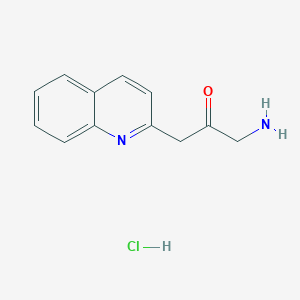
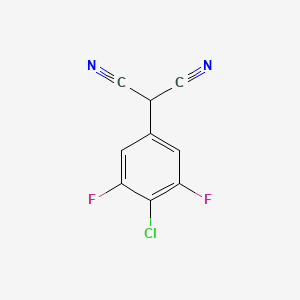
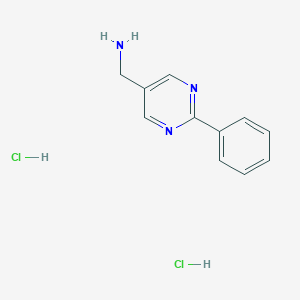
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)
